molecular formula C17H16N2 B2796955 3,5-bis(4-methylphenyl)-1H-pyrazole CAS No. 93330-77-9

3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No. B2796955
CAS RN: 93330-77-9
M. Wt: 248.329
InChI Key: RDOAURXSYJVQJE-UHFFFAOYSA-N
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Description

“3,5-bis(4-methylphenyl)-1H-pyrazole” is a chemical compound that is also known as NSC-632839 . It is a nonselective ubiquitin isopeptidase inhibitor .


Molecular Structure Analysis

The molecular structure of “3,5-bis(4-methylphenyl)-1H-pyrazole” is based on the pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The molecule also contains two 4-methylphenyl groups attached to the 3rd and 5th carbon atoms of the pyrazole ring .


Physical And Chemical Properties Analysis

“3,5-bis(4-methylphenyl)-1H-pyrazole” is a solid compound that is soluble in DMSO to 10 mM (with warming) . It has a molecular weight of 339.86 and a molecular formula of C21H21NO.HCl .

Scientific Research Applications

Nonlinear Optical Properties

A study focused on a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlights its potential in nonlinear optical applications. The compound exhibited small energy gaps between frontier molecular orbitals, contributing to its nonlinear optical activity (Ö. Tamer et al., 2015).

Corrosion Inhibition

Bipyrazole compounds, closely related to 3,5-bis(4-methylphenyl)-1H-pyrazole, have shown effectiveness as corrosion inhibitors for metals like iron in acidic media. These compounds act as mixed-type inhibitors and are adsorbed on metal surfaces following the Langmuir adsorption isotherm model (A. Chetouani et al., 2005).

Antiproliferative Agents

Pyrazole derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. Some of these compounds showed significant cytotoxic effects, particularly against breast cancer and leukemic cells, by inducing apoptosis (H. Ananda et al., 2017).

Annular Tautomerism in Solid State

Research on NH-pyrazoles, including compounds similar to 3,5-bis(4-methylphenyl)-1H-pyrazole, revealed insights into their tautomerism in both solution and solid state, which is crucial for understanding their chemical behavior and potential applications (P. Cornago et al., 2009).

Lithium Ion Battery Electrolytes

Pyrazole derivatives have been explored for use in lithium ion batteries (LIBs). A study on methylated pyrazole derivative showed its potential in enhancing the performance of LIBs, demonstrating the importance of functional additives in high voltage applications (N. von Aspern et al., 2020).

Anti-Tumor Agents

Some pyrazole derivatives have been synthesized with a focus on their potential as anti-tumor agents. These compounds were evaluated against hepatocellular carcinoma cell lines, revealing promising activities and suggesting their potential in cancer treatment (S. M. Gomha et al., 2016).

Future Directions

While specific future directions for “3,5-bis(4-methylphenyl)-1H-pyrazole” are not mentioned in the available literature, research into pyrazole derivatives and their potential applications in various fields continues to be an active area of study .

properties

IUPAC Name

3,5-bis(4-methylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOAURXSYJVQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(4-methylphenyl)-1H-pyrazole

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